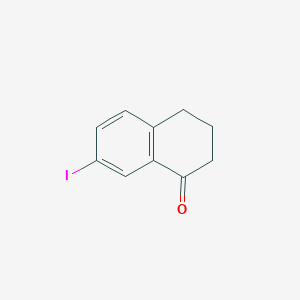

7-Iodo-1-tetralone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-iodo-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNRPUMINDUKIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)I)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435415 | |

| Record name | 7-Iodo-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145485-31-0 | |

| Record name | 7-Iodo-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 7-Iodo-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 7-Iodo-1-tetralone, alongside available experimental data and synthetic methodologies. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated source of technical information.

Core Physicochemical Properties

This compound, with the CAS Number 145485-31-0, is a substituted aromatic ketone. Its core structure consists of a tetralone scaffold with an iodine atom at the 7-position. This substitution significantly influences its chemical reactivity and potential biological activity.

Quantitative Data Summary

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉IO | [1][2] |

| Molecular Weight | 272.09 g/mol | |

| Melting Point | 99-103 °C | [3] |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. A ¹H NMR spectrum for this compound is available and serves as a primary tool for its identification.

Synthesis and Experimental Protocols

The synthesis of 7-substituted-1-tetralones can generally be achieved through two primary strategies: direct electrophilic aromatic substitution on the pre-existing 1-tetralone core or via ring-closing reactions of appropriately substituted precursors.[4]

A logical synthetic approach for this compound would be the electrophilic iodination of 1-tetralone. This reaction would introduce the iodine atom at the desired 7-position of the aromatic ring. The workflow for such a synthesis can be conceptualized as follows:

References

Spectroscopic Profile of 7-Iodo-1-tetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-Iodo-1-tetralone, a key intermediate in various synthetic applications. Due to the limited availability of direct experimental spectra in public databases, this document presents estimated data based on the analysis of structurally related compounds, including 1-tetralone and other 7-substituted derivatives. The information herein serves as a valuable reference for the characterization and quality control of this compound in a research and development setting.

Estimated Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are estimations derived from spectral data of analogous compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Estimated ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.2 - 8.0 | d | 1H | H-8 |

| ~7.6 - 7.4 | dd | 1H | H-6 |

| ~7.3 - 7.1 | d | 1H | H-5 |

| ~2.9 - 2.8 | t | 2H | H-4 |

| ~2.6 - 2.5 | t | 2H | H-2 |

| ~2.1 - 2.0 | m | 2H | H-3 |

Solvent: CDCl₃. The chemical shifts for the aromatic protons are influenced by the electron-withdrawing effect of the iodine atom. The aliphatic protons are expected to be in ranges similar to those of 1-tetralone.

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~197 | C=O (C-1) |

| ~145 | Aromatic C (quaternary) |

| ~138 | Aromatic CH |

| ~135 | Aromatic C (quaternary) |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~95 | Aromatic C-I |

| ~39 | CH₂ (C-2) |

| ~30 | CH₂ (C-4) |

| ~23 | CH₂ (C-3) |

Solvent: CDCl₃. The carbonyl carbon (C-1) is expected to have a chemical shift around 197 ppm. The carbon attached to the iodine (C-7) will be significantly shifted upfield due to the heavy atom effect.

Infrared (IR) Spectroscopy

Table 3: Estimated IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1685 | Strong | C=O (Aryl ketone) stretch |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~850 - 800 | Strong | C-H out-of-plane bend (substituted benzene) |

| ~600 - 500 | Medium | C-I stretch |

Sample preparation: KBr pellet or ATR. The most characteristic peak will be the strong carbonyl absorption around 1685 cm⁻¹.

Mass Spectrometry (MS)

Table 4: Estimated Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 272 | [M]⁺ | Molecular ion peak. Expected to be prominent. |

| 244 | [M-CO]⁺ | Loss of a carbonyl group. |

| 145 | [M-I]⁺ | Loss of the iodine atom. |

| 117 | [M-I-CO]⁺ | Subsequent loss of a carbonyl group after iodine loss. |

Ionization method: Electron Ionization (EI). The molecular formula of this compound is C₁₀H₉IO, with a molecular weight of approximately 272.08 g/mol .

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation :

-

Weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition :

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans and a longer acquisition time will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Place a small amount (1-2 mg) of finely ground this compound and about 100-200 mg of dry KBr powder in an agate mortar.[2]

-

Grind the two substances together until a fine, homogeneous powder is obtained.[3]

-

Transfer a small amount of the mixture to a pellet press and apply pressure to form a thin, transparent pellet.[2]

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[4]

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Introduction :

-

For a solid sample like this compound, direct insertion probe (DIP) with electron ionization (EI) is a common method.

-

A small amount of the sample is placed in a capillary tube at the end of the probe.

-

The probe is inserted into the high-vacuum source of the mass spectrometer.

-

-

Instrument Setup :

-

Set the ionization energy, typically 70 eV for EI, to induce fragmentation.

-

Set the mass analyzer to scan over an appropriate mass-to-charge (m/z) range (e.g., 50-350 amu).

-

-

Data Acquisition :

-

The sample is heated, causing it to vaporize and enter the ionization chamber where it is bombarded with electrons.

-

The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Figure 1. General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to CAS Number 145485-31-0

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and supply of the compound associated with CAS number 145485-31-0.

Clarification of Compound Identity: The CAS number 145485-31-0 corresponds to the chemical compound 7-Iodo-3,4-dihydronaphthalen-1(2H)-one . It is important to note that this is a distinct chemical entity from other complex molecules that may have been searched for in conjunction with this CAS number. This guide will focus exclusively on the properties and data related to 7-Iodo-3,4-dihydronaphthalen-1(2H)-one.

Core Chemical Properties

7-Iodo-3,4-dihydronaphthalen-1(2H)-one is a halogenated derivative of tetralone. Tetralones are bicyclic aromatic ketones that serve as important intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals and natural products. The presence of an iodine atom on the aromatic ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions.

The key physicochemical properties of 7-Iodo-3,4-dihydronaphthalen-1(2H)-one are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 145485-31-0 | [1] |

| Molecular Formula | C₁₀H₉IO | [1] |

| Molecular Weight | 272.08 g/mol | [1] |

| IUPAC Name | 7-iodo-3,4-dihydronaphthalen-1(2H)-one | [2] |

| Synonyms | 7-Iodo-1-tetralone | [2] |

| Density | 1.757 g/cm³ (predicted) | [2] |

| Boiling Point | 333.35 °C at 760 mmHg (predicted) | [2] |

| Flash Point | 155.40 °C (predicted) | [2] |

| Solubility | Very slightly soluble in water (0.14 g/L at 25°C, predicted) | [2] |

| LogP | 2.81 (predicted) | [2] |

Suppliers

7-Iodo-3,4-dihydronaphthalen-1(2H)-one is available from a number of chemical suppliers, primarily for research and development purposes. The purity and available quantities may vary by supplier. A partial list of suppliers includes:

-

Sigma-Aldrich[1]

-

BLDpharm

-

Capot Chemical[1]

-

Fluorochem

-

Howei Pharm[3]

-

Laibo Chem

-

Shanghai Aocheng Biological Technology Co., Ltd.

-

Angene International Limited

-

Alfa Chemistry

Experimental Protocols

While specific experimental protocols for 7-Iodo-3,4-dihydronaphthalen-1(2H)-one are not extensively detailed in publicly available literature, its synthesis would follow established methods for the preparation of substituted tetralones. A general and representative synthetic approach for a related compound, 7-methoxy-3,4-dihydronaphthalen-1(2H)-one, is described in the literature and can be adapted.[4] This multi-step synthesis provides a logical workflow for the production of such compounds.

Representative Synthetic Workflow for a 7-Substituted Tetralone Derivative:

-

Friedel-Crafts Acylation: A substituted benzene derivative (in this case, an iodo-substituted anisole analogue) is acylated with succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, and a suitable solvent like nitrobenzene. This reaction forms an intermediate keto acid.

-

Reduction of the Keto Group: The keto group of the intermediate is reduced. A common method is hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Cyclization: The resulting acid is then cyclized to form the tetralone ring. This is typically achieved by treatment with a strong acid, such as polyphosphoric acid (PPA).

The following diagram illustrates this general synthetic workflow.

Caption: General three-step synthesis of a 7-substituted tetralone.

Biological Activity and Signaling Pathways

Based on available scientific literature, 7-Iodo-3,4-dihydronaphthalen-1(2H)-one is primarily utilized as a chemical intermediate in organic synthesis. There is no significant body of research detailing its specific biological activities or its direct involvement in any signaling pathways. The parent molecule, 3,4-dihydronaphthalen-1-one, is broadly categorized as a biochemical reagent for life science research, but this does not imply a specific biological function.[5]

Due to the lack of data on its biological interactions, a diagram of a signaling pathway involving this compound cannot be provided. Researchers interested in the biological effects of novel compounds synthesized from this intermediate would need to conduct their own in vitro and in vivo studies to determine any such activities.

Safety and Handling

Detailed safety data for 7-Iodo-3,4-dihydronaphthalen-1(2H)-one is not universally available, and a material safety data sheet (MSDS) should be consulted from the specific supplier. As a general precaution for a halogenated organic compound of this type, it should be handled in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may be incompatible with strong oxidizing agents.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for a formal risk assessment or supplier-provided safety information.

References

Stability and Storage of 7-Iodo-1-tetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 7-Iodo-1-tetralone. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from safety data sheets (SDS) of related compounds, general knowledge of aryl iodide and ketone stability, and recommended practices for handling photosensitive and thermally labile molecules.

Core Stability Profile

This compound is a bicyclic aromatic hydrocarbon and a ketone derivative. Its stability is primarily influenced by the presence of the iodo-substituent on the aromatic ring and the ketone functional group. Aryl iodides are known to be susceptible to degradation through deiodination, a process that can be accelerated by exposure to light and heat. The carbon-iodine bond is weaker than corresponding carbon-bromine or carbon-chlorine bonds, making iodo-substituted aromatics more prone to degradation.

Key factors that can influence the stability of this compound include:

-

Light: Aromatic iodides can be light-sensitive, leading to the formation of radical species and subsequent degradation.[1]

-

Temperature: Elevated temperatures can promote thermal decomposition, potentially leading to deiodination.

-

Oxidizing Agents: Like other ketones, this compound may be incompatible with strong oxidizing agents.[2][3]

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on supplier information and general chemical storage principles.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation and slow down potential decomposition reactions.[4] |

| Light | Protect from light | To prevent photodegradation, which is common for aryl iodides.[1][5][6] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation and degradation from atmospheric moisture. |

| Container | Tightly sealed, amber glass vial or opaque container | To protect from light and moisture.[5][6][7] |

| Incompatibilities | Strong oxidizing agents | To avoid vigorous reactions and degradation of the compound.[2][3] |

Potential Degradation Pathway

A plausible degradation pathway for this compound involves the homolytic cleavage of the carbon-iodine bond upon exposure to light or heat, leading to the formation of a tetralone radical and an iodine radical. The tetralone radical can then abstract a hydrogen atom from the solvent or another molecule to form 1-tetralone.

References

- 1. reddit.com [reddit.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. 6-Iodo-1-tetralone | CAS#:340825-13-0 | Chemsrc [chemsrc.com]

- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 6. lfatabletpresses.com [lfatabletpresses.com]

- 7. camlab.co.uk [camlab.co.uk]

7-Iodo-1-Tetralone: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Iodo-1-tetralone has emerged as a pivotal building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. Its strategic importance stems from the presence of two orthogonal reactive sites: a ketone for classical carbonyl chemistry and a C-I bond that is highly amenable to a wide array of palladium-catalyzed cross-coupling reactions. This unique combination allows for sequential and site-selective functionalization, providing a powerful platform for the synthesis of diverse scaffolds. This technical guide provides a comprehensive overview of the synthetic utility of this compound, featuring detailed experimental protocols for its key transformations, tabulated quantitative data for easy comparison, and illustrative diagrams of reaction pathways.

Introduction: The Significance of the 1-Tetralone Scaffold

The 1-tetralone core is a privileged structure found in a multitude of natural products and biologically active compounds.[1][2] Its rigid, bicyclic framework serves as a versatile scaffold for the development of novel therapeutic agents targeting a range of diseases, including cancer, neurodegenerative disorders, and metabolic conditions.[1][3][4] The ability to introduce diverse substituents onto the tetralone ring system is crucial for modulating the pharmacological properties of these molecules.[3] this compound, in particular, offers a distinct advantage due to the reactivity of the carbon-iodine bond, which facilitates the introduction of a wide variety of functional groups at the 7-position.

Synthesis of 7-Substituted-1-Tetralone Derivatives

The synthesis of 7-substituted-1-tetralones can be achieved through two primary strategies: direct substitution on a pre-existing 1-tetralone core or ring-closing reactions of substituted precursors.[3] The choice of route is often dictated by the desired substituent and the availability of starting materials.[3]

Synthesis of this compound

While direct iodination of 1-tetralone can be challenging, a common and effective route to this compound involves a Sandmeyer-type reaction starting from the more readily accessible 7-amino-1-tetralone.

Caption: Synthetic pathway to this compound from 1-tetralone.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is significantly weaker than other carbon-halogen bonds, making it the most reactive substrate in palladium-catalyzed cross-coupling reactions.[5] This high reactivity allows for milder reaction conditions and broader substrate scope in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between this compound and various organoboron compounds. This reaction is instrumental in the synthesis of 7-aryl-1-tetralones, which are precursors to a variety of biologically active molecules.[6]

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Table 1: Suzuki-Miyaura Coupling of 7-Halo-1-Tetralones with Phenylboronic Acid

| 7-Halo-1-tetralone | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |

| 7-Bromo-1-tetralone | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85 |

| 7-Chloro-1-tetralone | Pd₂(dba)₃ | tBuXPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | ~60 |

Note: Yields are illustrative and can vary based on specific reaction conditions.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to 7-amino-1-tetralone derivatives.[7][8] These compounds are valuable intermediates in drug discovery, as the introduction of an amino group can significantly impact a molecule's pharmacological properties.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

potential applications of 7-Iodo-1-tetralone in medicinal chemistry

An In-depth Technical Guide to the Potential Applications of 7-Iodo-1-Tetralone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile bicyclic ketone that serves as a pivotal building block in medicinal chemistry. Its structure, featuring a reactive iodine atom on the aromatic ring and a ketone on the alicyclic ring, provides two distinct points for functionalization. The high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions makes this compound an exceptionally valuable precursor for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis of this compound and its derivatives, key reactions, and its applications in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands, supported by experimental protocols and quantitative data.

Synthesis of this compound and Key Intermediates

The synthesis of 7-substituted-1-tetralone derivatives can be achieved through two primary strategies: direct electrophilic substitution on the 1-tetralone core or through ring-closing reactions of appropriately substituted precursors. For the introduction of an iodo group at the 7-position, a common route involves the diazotization of 7-amino-1-tetralone followed by a Sandmeyer-type reaction with an iodide salt. 7-Amino-1-tetralone itself is typically prepared by the reduction of 7-nitro-1-tetralone.

Experimental Protocols

Protocol 1: Synthesis of 7-Nitro-1-tetralone

This protocol describes the nitration of 1-tetralone to yield 7-nitro-1-tetralone.

-

Materials: 1-Tetralone, Concentrated Sulfuric Acid (H₂SO₄), Potassium Nitrate (KNO₃)

-

Procedure:

-

Cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

With stirring, add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid.

-

Slowly add a solution of 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid dropwise, ensuring the reaction temperature does not exceed 15 °C.

-

After the addition is complete, continue stirring for 1 hour at 15 °C.

-

Quench the reaction by pouring the mixture into crushed ice.

-

Collect the resulting precipitate by filtration and wash thoroughly with distilled water to yield 7-nitro-1-tetralone.

-

Protocol 2: Synthesis of 7-Amino-1-tetralone

This protocol details the reduction of 7-nitro-1-tetralone to 7-amino-1-tetralone via catalytic hydrogenation.

-

Materials: 7-Nitro-1-tetralone, Platinum Oxide (PtO₂), Hydrogen (H₂), Ferric Chloride (FeCl₃) solution, Ethyl Acetate

-

Procedure:

-

In a hydrogenation bottle, prepare a mixture of 1.6 g of platinum oxide in ethyl acetate.

-

Add a solution of 7-nitro-1-tetralone and a catalytic amount of aqueous ferric chloride.

-

Pressurize the vessel with hydrogen gas (e.g., 3.5 bar).

-

Shake the mixture at room temperature until the theoretical amount of hydrogen is consumed.

-

After the reaction is complete, filter the catalyst through a pad of diatomaceous earth, washing with methanol.

-

Concentrate the filtrate under reduced pressure to obtain 7-amino-1-tetralone.

-

Protocol 3: Synthesis of this compound (General Procedure)

This protocol outlines a general procedure for the synthesis of this compound from 7-amino-1-tetralone via a Sandmeyer-type reaction.

-

Materials: 7-Amino-1-tetralone, Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Potassium Iodide (KI)

-

Procedure:

-

Dissolve 7-amino-1-tetralone in a cooled aqueous solution of hydrochloric acid (e.g., 0-5 °C).

-

Slowly add a solution of sodium nitrite in water, maintaining the low temperature, to form the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents at the 7-position, providing access to a vast chemical space for drug discovery.

Caption: General synthetic workflow for 7-aryl and 7-amino-1-tetralone derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This compound can be readily coupled with various aryl and heteroaryl boronic acids or esters to yield 7-aryl-1-tetralone derivatives.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling of this compound

-

Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., Cs₂CO₃), Solvent (e.g., Dioxane/Water)

-

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 - 1.5 equiv), Pd(dppf)Cl₂ (e.g., 0.05 equiv), and cesium carbonate (e.g., 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent mixture (e.g., Dioxane/Water 4:1 v/v) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired 7-aryl-1-tetralone.

-

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 7-Bromo-1-tetralone *

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 7-Phenyl-1-tetralone | 85-95 |

| 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-1-tetralone | 80-90 |

| 3-Pyridinylboronic acid | 7-(3-Pyridinyl)-1-tetralone | 75-85 |

Note: Data is for the analogous 7-bromo-1-tetralone and serves as a representative expectation. Yields with this compound are expected to be similar or higher due to the greater reactivity of the C-I bond.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines to synthesize 7-amino-1-tetralone derivatives.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 5: General Procedure for Buchwald-Hartwig Amination of this compound

-

Materials: this compound, Amine (primary or secondary), Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Anhydrous solvent (e.g., Toluene)

-

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), Pd(OAc)₂ (e.g., 0.02 equiv), and XPhos (e.g., 0.04 equiv).

-

Add anhydrous toluene to the tube.

-

Add sodium tert-butoxide (e.g., 1.4 equiv) to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired 7-amino-1-tetralone derivative.

-

Table 2: Representative Yields for Buchwald-Hartwig Amination of 7-Bromo-1-tetralone *

| Amine | Product | Yield (%) |

| Aniline | 7-(Phenylamino)-3,4-dihydronaphthalen-1(2H)-one | ~85-95 |

| Morpholine | 7-Morpholino-3,4-dihydronaphthalen-1(2H)-one | ~80-90 |

Note: Data is for the analogous 7-bromo-1-tetralone and serves as a representative expectation. Yields with this compound are expected to be similar or higher.

Applications in Medicinal Chemistry

Kinase Inhibitors

The 1-tetralone scaffold is present in numerous compounds with anticancer activity. Derivatives of this compound can be synthesized to target various protein kinases that are dysregulated in cancer, such as those in the PI3K/Akt/mTOR and MAPK signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for drug development.

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Table 3: In Vitro Inhibitory Activity of Representative PI3K/mTOR Inhibitors

| Compound | Target(s) | IC₅₀ / Kᵢ (nM) |

| PF-04979064 | PI3Kα | 0.130 (Kᵢ) |

| mTOR | 0.170 (Kᵢ) | |

| HA-1e | mTOR | 56 (IC₅₀) |

| HA-2l | mTOR | 66 (IC₅₀) |

Note: These are examples of potent kinase inhibitors, some with different core structures, to illustrate the potency that can be achieved in this target class.

MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.

Caption: The MAPK/ERK signaling pathway and potential points of inhibition.

G-Protein Coupled Receptor (GPCR) Ligands

Derivatives of 7-amino-1-tetralone, known as aminotetralins, are well-established ligands for various GPCRs, particularly serotonin (5-HT) and dopamine receptors. These receptors are implicated in a wide range of neurological and psychiatric disorders, making them important drug targets.

GPCR Signaling Cascade

GPCRs are transmembrane proteins that, upon ligand binding, activate intracellular G-proteins, leading to a cascade of downstream signaling events.

Caption: A generalized G-protein coupled receptor (GPCR) signaling cascade.

Table 4: Binding Affinities of Representative Aminotetralin Derivatives at Serotonin Receptors

| Compound | Receptor | Binding Affinity (Kᵢ, nM) |

| 8-OH-DPAT (a well-known 2-aminotetralin) | 5-HT₁ₐ | 1.2 |

| 8-Hydroxy-2-(N-(3-phenylpropyl)amino)tetralin | 5-HT₁ₐ | 1.9 |

Note: This data illustrates the potential for aminotetralin scaffolds, accessible from 7-amino-1-tetralone, to exhibit high affinity for GPCRs.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides a straightforward and efficient means to access a wide array of 7-substituted-1-tetralone derivatives. These derivatives have demonstrated significant potential as modulators of key biological targets, including protein kinases and G-protein coupled receptors, which are implicated in a multitude of diseases. The synthetic accessibility and the demonstrated biological activities of its derivatives underscore the importance of this compound as a privileged scaffold in modern drug discovery and development. The experimental protocols and data presented in this guide are intended to facilitate further exploration and utilization of this promising chemical entity in the pursuit of novel therapeutics.

The Biological Versatility of 7-Iodo-1-Tetralone and its Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 1-tetralone scaffold is a privileged structure in medicinal chemistry, serving as a foundational building block for a diverse array of biologically active compounds.[1] The introduction of a halogen, specifically iodine, at the 7-position, can significantly influence the pharmacological profile of these molecules, making 7-iodo-1-tetralone and its derivatives attractive candidates for drug discovery programs. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential mechanisms of action of this class of compounds, with a focus on their potential in oncology, neurodegenerative diseases, and infectious diseases. Detailed experimental protocols and visual representations of key pathways are provided to support further research and development in this area.

Introduction

1-Tetralone derivatives are integral to the synthesis of numerous pharmaceuticals and natural products. Their rigid, bicyclic structure provides a versatile template for the development of novel therapeutic agents. The strategic placement of substituents on the aromatic ring allows for the fine-tuning of their biological activity. Halogenation, in particular the introduction of an iodine atom, is a common strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. This guide focuses specifically on the biological landscape of this compound and its related derivatives.

Synthetic Strategies

The synthesis of this compound can be approached through several established organic chemistry methodologies. A common strategy involves a multi-step synthesis starting from commercially available precursors. One plausible route is the intramolecular Friedel-Crafts acylation of a suitably substituted phenylbutyric acid.

A general synthetic workflow is depicted below:

Figure 1: General synthetic scheme for this compound.

Biological Activities

Derivatives of this compound have shown promise in several therapeutic areas. The primary activities reported in the literature are detailed below.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the central nervous system, and their inhibition is a key strategy in the treatment of neurodegenerative disorders like Parkinson's disease and depression.[2] Several 1-tetralone derivatives have been identified as potent MAO inhibitors.[1][3] Notably, a derivative featuring an iodobenzyloxy substituent at the 6-position of the tetralone core, structurally related to a 7-substituted derivative, has demonstrated highly potent and selective inhibition of MAO-B.[4]

| Compound | Target | IC50 (nM) | Selectivity (MAO-B vs MAO-A) | Reference |

| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-B | 4.5 | 287-fold | [4] |

| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-A | 1291.5 | - | [4] |

Table 1: MAO inhibitory activity of an iodo-substituted 1-tetralone derivative.

Anticancer and Cytotoxic Activity

The 1-tetralone scaffold is present in a number of compounds with demonstrated antiproliferative activity against various cancer cell lines.[1] While specific data for this compound derivatives is limited in the public domain, related tetralone derivatives have shown significant cytotoxic effects. For instance, certain chalcone derivatives of dihydronaphthalenone have exhibited potent cytotoxicity against human cancer cell lines such as K562, HT-29, and MCF-7, with IC50 values in the low micromolar range.[5]

| Compound Derivative | Cell Line | IC50 (µM) |

| Dihydronaphthalenone P1 | K562 | 7.1 ± 0.5 |

| Dihydronaphthalenone P3 | K562 | 11.2 ± 1.1 |

| Dihydronaphthalenone P9 | K562 | 9.2 ± 0.2 |

| Dihydronaphthalenone P1 | HT-29 | 14.3 ± 1.3 |

| Dihydronaphthalenone P3 | HT-29 | 18.9 ± 1.9 |

| Dihydronaphthalenone P9 | HT-29 | 16.5 ± 0.8 |

| Dihydronaphthalenone P1 | MCF-7 | 21.7 ± 2.4 |

| Dihydronaphthalenone P3 | MCF-7 | 28.9 ± 3.1 |

| Dihydronaphthalenone P9 | MCF-7 | 24.1 ± 1.5 |

Table 2: Cytotoxicity of selected dihydronaphthalenone chalconoid derivatives.[5]

Antimicrobial Activity

Tetralone derivatives have also been investigated for their antimicrobial properties.[6][7] Studies have shown that certain aminoguanidine-tetralone derivatives exhibit significant antibacterial activity against a range of pathogens, including clinically relevant strains. While data for this compound is not specifically available, the broader class of tetralones shows promise. For example, some derivatives have demonstrated potent activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[8]

| Compound Derivative | Bacterial Strain | MIC (µg/mL) |

| Aminoguanidine-tetralone 2D | S. aureus ATCC 29213 | 0.5 |

| Aminoguanidine-tetralone 2D | MRSA-2 | 1 |

Table 3: Antibacterial activity of a selected aminoguanidine-tetralone derivative.[8]

Potential Mechanisms of Action and Signaling Pathways

The diverse biological activities of tetralone derivatives suggest multiple mechanisms of action. For MAO inhibition, these compounds likely interact with the active site of the enzyme. In the context of anticancer and anti-inflammatory effects, modulation of key signaling pathways is a probable mechanism.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, cell survival, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Some tetralone derivatives have been shown to modulate inflammatory responses, and it is plausible that they may exert their effects through the NF-κB signaling cascade.

Figure 2: The NF-κB signaling pathway and a potential point of inhibition.

Detailed Experimental Protocols

For researchers interested in exploring the biological activities of this compound derivatives, the following are detailed protocols for key assays.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol is adapted for a 96-well plate format to determine the inhibitory potential of test compounds against MAO-A and MAO-B.

-

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced by the MAO-catalyzed deamination of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe to produce a highly fluorescent product, which is quantified. A decrease in fluorescence indicates inhibition of MAO activity.[2]

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO Substrate (e.g., p-Tyramine for both isoforms, or selective substrates)

-

Fluorogenic Probe (e.g., Amplex® Red)

-

Horseradish Peroxidase (HRP)

-

Test compounds and positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

-

96-well black microplates

-

Microplate reader with fluorescence capabilities

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and positive controls in MAO Assay Buffer.

-

In a 96-well plate, add the diluted test compounds or controls.

-

Add the MAO enzyme (either MAO-A or MAO-B) to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Prepare a reaction mixture containing the MAO substrate, fluorogenic probe, and HRP in MAO Assay Buffer.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Immediately measure the fluorescence intensity in kinetic mode at an appropriate excitation and emission wavelength (e.g., Ex/Em = 535/587 nm) for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Figure 3: Workflow for the fluorometric MAO inhibition assay.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

-

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

96-well flat-bottom microplates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of the this compound derivative. Include vehicle-only controls.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

After incubation, add MTT solution to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

-

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][3][9][10]

-

Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the wells are visually inspected for bacterial growth. The MIC is the lowest concentration of the agent that prevents visible growth.

-

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well sterile microtiter plates

-

Test compound and control antibiotic

-

0.5 McFarland turbidity standard

-

-

Procedure:

-

Prepare a stock solution of the this compound derivative and perform two-fold serial dilutions in the broth medium in the wells of a 96-well plate.

-

Prepare a bacterial inoculum by suspending colonies from an overnight culture in broth to match the turbidity of a 0.5 McFarland standard. Further dilute the inoculum to the desired final concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. The existing data, particularly in the area of MAO inhibition, highlights their potential for the development of novel treatments for neurodegenerative diseases. Further exploration of their anticancer and antimicrobial activities is warranted. The synthetic accessibility of the 1-tetralone scaffold allows for the generation of diverse chemical libraries for structure-activity relationship studies. Future research should focus on elucidating the specific molecular targets and mechanisms of action of these compounds, as well as optimizing their pharmacokinetic and pharmacodynamic properties for in vivo efficacy and safety. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these endeavors and accelerate the translation of these promising molecules from the laboratory to the clinic.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. benchchem.com [benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. ijrpc.com [ijrpc.com]

- 8. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Iodo-1-tetralone: A Comprehensive Technical Guide to Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Iodo-1-tetralone is a versatile bicyclic aromatic ketone that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules. Its structure, featuring a reactive iodine atom on the aromatic ring and a ketone functional group, makes it a valuable building block in medicinal chemistry and materials science. The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, rendering this compound a highly sought-after precursor for novel therapeutics and functional materials. This technical guide provides an in-depth review of the synthesis and diverse applications of this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Synthesis of this compound

The synthesis of this compound can be primarily achieved through two strategic approaches: the direct electrophilic iodination of 1-tetralone and a multi-step sequence involving the Sandmeyer reaction of 7-amino-1-tetralone.

Direct Electrophilic Iodination

Direct iodination of the 1-tetralone aromatic ring at the 7-position is an atom-economical approach. This reaction requires an electrophilic iodine source, often generated in situ from molecular iodine and a suitable oxidizing agent. The regioselectivity is directed by the activating effect of the alkyl portion of the fused ring and the deactivating, meta-directing effect of the carbonyl group.

Experimental Protocol: Direct Iodination of 1-Tetralone

-

Materials:

-

1-Tetralone

-

Iodine (I₂)

-

Periodic acid (H₅IO₆)

-

Sulfuric acid (concentrated)

-

Acetic acid

-

Sodium thiosulfate solution (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve 1-tetralone in glacial acetic acid.

-

Add iodine (I₂) and periodic acid (H₅IO₆) to the solution.

-

Carefully add concentrated sulfuric acid dropwise to the stirred mixture at room temperature.

-

Heat the reaction mixture at 60-70°C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice water.

-

Quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

-

Synthesis via Sandmeyer Reaction

An alternative and highly effective route to this compound begins with the nitration of 1-tetralone, followed by reduction of the nitro group to an amine, and finally, conversion of the amino group to an iodide via the Sandmeyer reaction. This multi-step process offers excellent regioselectivity.

Workflow for Sandmeyer Synthesis of this compound

Caption: Multi-step synthesis of this compound via the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction of 7-Amino-1-tetralone

-

Materials:

-

7-Amino-1-tetralone

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (concentrated)

-

Potassium iodide (KI)

-

Sodium hydroxide solution (aqueous)

-

Sodium thiosulfate solution (aqueous)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Diazotization:

-

Suspend 7-amino-1-tetralone in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.

-

Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently at 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with a saturated sodium thiosulfate solution to remove any remaining iodine.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with a dilute sodium hydroxide solution, then with water until neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

-

Summary of Synthetic Methods

| Method | Starting Material | Key Reagents | Typical Conditions | Yield (%) |

| Direct Iodination | 1-Tetralone | I₂, H₅IO₆, H₂SO₄ | Acetic acid, 60-70°C | 60-75 |

| Sandmeyer Reaction | 7-Amino-1-tetralone | NaNO₂, HCl, KI | 0-5°C then 50-60°C | 70-85 |

Uses of this compound

The reactivity of the carbon-iodine bond makes this compound a superior substrate for palladium-catalyzed cross-coupling reactions compared to its bromo or chloro counterparts. This property is extensively exploited in both medicinal chemistry and materials science.

Medicinal Chemistry Applications

This compound is a key building block for the synthesis of various biologically active compounds. Its derivatives have shown promise in several therapeutic areas.[1]

-

Monoamine Oxidase (MAO) Inhibitors: C7-substituted α-tetralone derivatives have been identified as potent inhibitors of MAO-A and MAO-B.[2] These enzymes are significant targets in the treatment of neurodegenerative disorders like Parkinson's disease and depression. The 7-position allows for the introduction of various arylalkyloxy side chains via coupling reactions, which can modulate the potency and selectivity of the inhibitors.[2]

-

Anticancer Agents: The tetralone scaffold is present in numerous compounds with antiproliferative activity. This compound serves as a precursor for creating novel derivatives with potential applications in oncology by enabling the attachment of various heterocyclic or aromatic moieties that can interact with biological targets.

-

Alzheimer's Disease Therapeutics: Tetralone derivatives have been investigated as multifunctional agents for Alzheimer's disease, targeting enzymes like acetylcholinesterase (AChE) and inhibiting amyloid-β aggregation. The 7-position provides a strategic point for modification to enhance these activities.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a typical Suzuki-Miyaura reaction to form a C-C bond at the 7-position.

-

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate tribasic (K₃PO₄)

-

Anhydrous toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene (4 mL) and water (0.4 mL) via syringe.

-

Seal the flask and heat the reaction mixture to 100°C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 7-aryl-1-tetralone derivative.

-

Workflow for Suzuki-Miyaura Cross-Coupling

Caption: Key components for the Suzuki-Miyaura coupling of this compound.

Summary of Biological Activities of C7-Substituted Tetralone Derivatives

| Derivative Class | Target | Biological Activity | IC₅₀ Range (µM) | Reference |

| C7-Arylalkyloxy-1-tetralones | MAO-B | Inhibition | 0.00089 - 0.047 | [2] |

| C7-Arylalkyloxy-1-tetralones | MAO-A | Inhibition | 0.010 - 0.741 | [2] |

| Thiazoline-tetralin hybrids | Urease | Inhibition | 1.73 - 27.3 | [3] |

| Thiazole-pyrazoline hybrids | Anticancer (various cell lines) | Cytotoxicity | 7.84 - 55.88 | [3] |

Materials Science Applications

The ability to introduce extended π-conjugated systems onto the tetralone core makes this compound a valuable monomer for the synthesis of functional organic materials.

-

Conjugated Polymers: Through palladium-catalyzed polymerization reactions like Suzuki or Sonogashira coupling, this compound can be copolymerized with various di-boronic acids or di-alkynes. The resulting polymers possess unique optoelectronic properties, making them candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The tetralone ketone group offers a site for further functionalization to fine-tune the material's properties.

-

Fluorescent Probes: The tetralone scaffold can form the core of fluorescent dyes. By using cross-coupling reactions to attach electron-donating or electron-accepting groups at the 7-position, donor-acceptor type fluorophores can be constructed. The fluorescence of these molecules can be sensitive to the local environment (e.g., polarity, pH, presence of specific ions), making them suitable for chemical sensing applications.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its efficient preparation, either through direct iodination or a reliable multi-step Sandmeyer sequence, provides access to a key building block for advanced molecular construction. The enhanced reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions makes it a preferred substrate for the synthesis of complex pharmaceutical agents, particularly for neurodegenerative diseases and oncology, as well as for the development of novel organic materials with tailored optoelectronic properties. The detailed protocols and compiled data in this guide serve as a comprehensive resource for researchers aiming to leverage the synthetic potential of this compound in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Iodo-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, multi-step protocol for the synthesis of 7-Iodo-1-tetralone, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis involves a three-step reaction sequence starting from the commercially available 1-tetralone.

Synthetic Strategy

The synthesis of this compound is achieved through a robust three-step process:

-

Nitration: Electrophilic aromatic substitution on 1-tetralone to introduce a nitro group at the 7-position.

-

Reduction: Conversion of the nitro group of 7-nitro-1-tetralone to an amino group.

-

Sandmeyer-type Iodination: Diazotization of the resulting 7-amino-1-tetralone followed by displacement with iodide.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

| Step | Starting Material | Product | Reagents and Conditions | Reaction Time | Yield (%) |

| 1 | 1-Tetralone | 7-Nitro-1-tetralone | Conc. H₂SO₄, KNO₃, 0-15 °C | 1 hour | 81[1] |

| 2 | 7-Nitro-1-tetralone | 7-Amino-1-tetralone | Platinum oxide, Ferric chloride, H₂ (3.5 bar), Ethyl acetate | 3 hours | ~100 (crude)[2] |

| 3 | 7-Amino-1-tetralone | This compound | 1. HCl, NaNO₂, 0-5 °C; 2. KI (aq) | Not Specified | Not Specified |

Experimental Protocols

Protocol 1: Synthesis of 7-Nitro-1-tetralone via Nitration[1]

This protocol describes the nitration of 1-tetralone to yield 7-nitro-1-tetralone.

Materials:

-

1-Tetralone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃)

-

Ice

-

Distilled water

-

Ethanol

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

With continuous stirring, add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid.

-

Slowly add a solution of 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid dropwise, ensuring the reaction temperature does not exceed 15 °C.[1]

-

After the addition is complete, continue stirring for 1 hour at 15 °C.[1]

-

Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with distilled water until the washings are neutral.

-

Recrystallize the crude product from a 1:1 ethanol/water mixture to obtain 7-nitro-1-tetralone as a light yellow solid.

Expected Yield: 81%[1]

Protocol 2: Synthesis of 7-Amino-1-tetralone via Catalytic Hydrogenation[2]

This protocol details the reduction of 7-nitro-1-tetralone to 7-amino-1-tetralone.

Materials:

-

7-Nitro-1-tetralone

-

Platinum oxide (PtO₂)

-

0.1M aqueous Ferric chloride (FeCl₃)

-

Ethyl acetate

-

Methanol

-

Diatomaceous earth

-

Hydrogen gas (H₂)

Procedure:

-

In a hydrogenation bottle, prepare a mixture of 15.8 g of 7-nitro-1-tetralone, 1.6 g of platinum oxide, 1 mL of 0.1M aqueous ferric chloride, and 400 mL of ethyl acetate.[2]

-

Hydrogenate the mixture at a pressure of 3.5 bar for 3 hours.

-

After the reaction is complete, filter the catalyst through a pad of diatomaceous earth, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield crude 7-amino-1-tetralone as a brown solid.

Expected Yield: ~100% (crude)[2]

Protocol 3: Synthesis of this compound via Sandmeyer-type Reaction

This protocol outlines the diazotization of 7-amino-1-tetralone and subsequent conversion to this compound. This is a general procedure for the Sandmeyer-type iodination of aromatic amines.[3][4]

Materials:

-

7-Amino-1-tetralone

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

Ice

-

Distilled water

Procedure:

-

Dissolve 7-amino-1-tetralone in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5 °C. Stir for an additional 20-30 minutes after the addition is complete. The formation of the diazonium salt can be monitored using starch-iodide paper.

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent like dichloromethane.

-

Wash the organic layer sequentially with water, a dilute solution of sodium thiosulfate (to remove excess iodine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols: Heck Reaction Conditions for 7-Iodo-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This transformation is of significant importance in organic synthesis, particularly in the pharmaceutical and materials science industries, for the construction of complex molecular architectures. 7-Iodo-1-tetralone is a valuable synthetic intermediate, and its functionalization via the Heck reaction provides access to a diverse range of substituted tetralone derivatives. The reactivity of this compound in palladium-catalyzed cross-coupling reactions is enhanced due to the weaker carbon-iodine bond, which facilitates the initial oxidative addition step.[2]

This document provides detailed application notes and generalized protocols for conducting the Heck reaction with this compound. The information is compiled from established principles of the Heck reaction on aryl iodides and is intended to serve as a comprehensive guide for laboratory practice.

Data Presentation: Summary of Typical Heck Reaction Conditions

The successful execution of a Heck reaction is dependent on the careful selection of several key parameters, including the palladium catalyst, ligand, base, solvent, and reaction temperature. The following table summarizes common conditions employed for the Heck reaction of aryl iodides with various alkenes, which can be adapted for this compound.

| Parameter | Typical Conditions | Notes |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and cost-effective choice.[1] |

| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for challenging substrates. |

| Ligand | PPh₃, P(o-tol)₃, BINAP, phosphine-free systems | Phosphine ligands can facilitate the reaction.[2] |

| Ligand Loading | 1-2 equivalents relative to Palladium | The ratio of ligand to palladium can influence catalytic activity. |

| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | An organic or inorganic base is required.[1] |

| Base Loading | 1.5-3 equivalents | Sufficient base is needed to neutralize the generated acid. |

| Solvent | DMF, NMP, DMAc, acetonitrile, toluene | Polar aprotic solvents are commonly used. |

| Temperature | 80-140 °C | The optimal temperature depends on the reactivity of the substrates. |

| Reaction Time | 4-24 hours | Reaction progress should be monitored by TLC or LC-MS. |

Experimental Protocols

The following are generalized protocols for the Heck reaction of this compound with an acrylate and a styrene derivative. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Heck Reaction of this compound with n-Butyl Acrylate

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with n-butyl acrylate.

Materials:

-

This compound

-

n-Butyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids.

-

Add triethylamine (2.0 equiv) followed by n-butyl acrylate (1.2 equiv) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired 7-substituted-1-tetralone product.

Protocol 2: Heck Reaction of this compound with Styrene

This protocol outlines a general method for the palladium-catalyzed coupling of this compound with styrene.

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diatomaceous earth

-

Silica gel for column chromatography

Procedure:

-

In an oven-dried reaction vessel, combine this compound (1.0 equiv), palladium(II) acetate (0.03 equiv), potassium carbonate (2.0 equiv), and tetrabutylammonium bromide (1.0 equiv).

-

Place the vessel under an inert atmosphere.

-

Add anhydrous N-methyl-2-pyrrolidone (NMP) followed by styrene (1.5 equiv).

-

Heat the reaction mixture to 120 °C and stir vigorously.

-

Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth, washing the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the 7-styryl-1-tetralone product.

Mandatory Visualizations

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Caption: General experimental workflow for the Heck reaction.

Caption: Decision-making flowchart for Heck reaction optimization.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 7-Iodo-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines.[1][2] The 1-tetralone scaffold is a prevalent structural motif in numerous biologically active compounds, and the ability to introduce a diverse range of amino groups at the 7-position via the Buchwald-Hartwig amination provides a valuable tool for generating novel chemical entities with potential therapeutic applications.[1]

These application notes provide detailed protocols and guidance for the Buchwald-Hartwig amination of 7-Iodo-1-tetralone with various amines. While aryl iodides are generally reactive substrates in cross-coupling reactions, they can present unique challenges in Buchwald-Hartwig amination due to the potential for the iodide formed during the reaction to inhibit the palladium catalyst.[3][4] Therefore, careful selection of ligands and reaction conditions is crucial for a successful transformation.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination involves three fundamental steps:

-

Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition to the aryl iodide (this compound), forming a palladium(II) intermediate.[1]

-

Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium(II) complex. A base then facilitates the deprotonation of the amine, forming an amido ligand.[1]

-

Reductive Elimination: The aryl and amido groups on the palladium center couple and reductively eliminate to form the desired 7-amino-1-tetralone derivative and regenerate the active palladium(0) catalyst.[5][6]

Key Reaction Parameters and Optimization

Successful Buchwald-Hartwig amination of this compound requires careful consideration of the following parameters:

Palladium Source: Various palladium sources can be utilized, with Pd(OAc)₂ and Pd₂(dba)₃ being the most common.[3] Pre-catalysts, which are more stable and easily activated, are also widely used to ensure the efficient formation of the active Pd(0) species.[3]